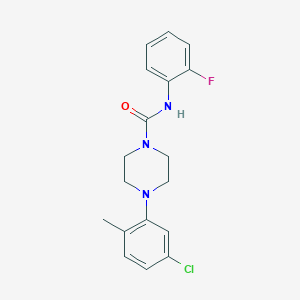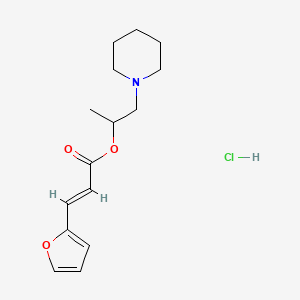
4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a key role in regulating neuronal activity in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
Mécanisme D'action
4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide works by inhibiting GABA aminotransferase, the enzyme responsible for breaking down GABA. This leads to an increase in GABA levels in the brain, which can enhance GABAergic neurotransmission and potentially have therapeutic effects.
Biochemical and Physiological Effects:
4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to have a number of biochemical and physiological effects in preclinical models. These include increased GABA levels in the brain, enhanced GABAergic neurotransmission, and changes in the expression of GABA-related genes and proteins. 4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has also been shown to have effects on other neurotransmitter systems, including dopamine and glutamate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide for lab experiments is its selectivity for GABA aminotransferase, which allows for more precise manipulation of GABAergic neurotransmission. However, 4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has also been shown to have off-target effects on other enzymes and neurotransmitter systems, which can complicate data interpretation. Additionally, 4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has poor solubility in water, which can limit its use in certain experimental paradigms.
Orientations Futures
There are many potential future directions for research on 4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide. One area of interest is the development of more selective and potent GABA aminotransferase inhibitors, which could have even greater therapeutic potential. Another area of interest is the investigation of 4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide in clinical populations, including patients with epilepsy, anxiety, depression, and addiction. Finally, research on the long-term effects of 4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide on brain function and behavior could provide important insights into the potential risks and benefits of this compound.
Méthodes De Synthèse
4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide can be synthesized using a variety of methods, including the reaction of 4-(5-chloro-2-methylphenyl)piperazine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then converted to 4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide using appropriate reagents and conditions.
Applications De Recherche Scientifique
4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been studied extensively in preclinical models of several neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. In animal models of epilepsy, 4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to reduce seizure activity and increase seizure threshold. In models of anxiety and depression, 4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to have anxiolytic and antidepressant effects. In models of addiction, 4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to reduce drug-seeking behavior and prevent relapse.
Propriétés
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O/c1-13-6-7-14(19)12-17(13)22-8-10-23(11-9-22)18(24)21-16-5-3-2-4-15(16)20/h2-7,12H,8-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISRMIYSLYWBPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5299253.png)
![4-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)benzenesulfonamide](/img/structure/B5299255.png)
![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5299272.png)
![5-[1-(cyclopropylcarbonyl)piperidin-3-yl]-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5299275.png)
![6-(phenoxymethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5299277.png)
![3,5-dimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5299286.png)
![N-[2-(4-fluorophenoxy)ethyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5299294.png)
![1-(4-methylphenyl)-3-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]-2,5-pyrrolidinedione](/img/structure/B5299296.png)

![3-{3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5299309.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(4-methylphenyl)vinyl]-3-methylbenzamide](/img/structure/B5299310.png)
![4-(4-chlorophenyl)-1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-piperidinol](/img/structure/B5299315.png)
![6-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridazin-3(2H)-one](/img/structure/B5299334.png)
![N-[1-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B5299340.png)